5-cyclohexyl-N-methyl-1H-pyrazol-3-amine
Overview
Description
“5-cyclohexyl-N-methyl-1H-pyrazol-3-amine” is a compound that belongs to the class of organic compounds known as quinazolinamines . These are heterocyclic aromatic compounds containing a quianazoline moiety substituted by one or more amine groups . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Synthesis Analysis
The synthesis of pyrazoles involves a variety of methods. One approach involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride, which readily form pyrazoline intermediates under mild conditions . In situ oxidation employing bromine affords a wide variety of pyrazoles .
Molecular Structure Analysis
The molecular structure of “5-cyclohexyl-N-methyl-1H-pyrazol-3-amine” can be represented by the linear formula C9H15N3 . A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Chemical Reactions Analysis
Pyrazoles undergo a variety of chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .
Physical And Chemical Properties Analysis
The physical and chemical properties of “5-cyclohexyl-N-methyl-1H-pyrazol-3-amine” include a molecular weight of 165.24 . It is a liquid at room temperature .
Scientific Research Applications
Synthesis and Chemical Applications
Bicyclization Approaches to Pyrazolo[3,4-b]pyridines : A novel strategy for synthesizing multicyclic pyrazolo[3,4-b]pyridines through a microwave-assisted special bicyclization technique, demonstrating a flexible approach to creating polysubstituted cyclopenta[d]pyrazolo[3,4-b]pyridines and pyrazolo[3,4-b]pyrrolo[4,3,2-de]quinolones (Xing-Jun Tu et al., 2014).
Novel Tacrine Analogs as Acetylcholinesterase Inhibitors : Research into novel pyrazolo[4′,3′:5,6]pyrano[2,3-b]quinolin-5-amines synthesized as tacrine analogs for potential use as acetylcholinesterase inhibitors, showcasing their synthesis and in vitro evaluation for inhibitory activities (M. Mahdavi et al., 2017).
Heterocyclic Disazo Dyes : Development of novel heterocyclic disazo dyes derived from pyridone and pyrazolone derivatives, exploring the synthesis, characterization, and solvatochromic behavior of these dyes, which could have applications in dyeing and pigments (F. Karcı, 2008).
Copolymerization of CO2 and Cyclohexene Oxide : Investigation into pyrazolyl compounds as catalysts for the copolymerization of CO2 and cyclohexene oxide, offering insights into environmentally friendly polymer synthesis techniques (Anelisa Matiwane et al., 2020).
Biological and Material Applications
- Synthesis of Pyrazole Derivatives as Apoptosis Inducers : The creation of thiazole clubbed pyrazole derivatives showing significant apoptosis in tested cells, indicating potential for antitumor, antifungal, and antibacterial applications. This study exemplifies the pursuit of novel compounds with specific pharmacophore sites for targeted biological activities (K. Bansal et al., 2020).
Safety And Hazards
Future Directions
5-Amino-pyrazoles, a class of compounds to which “5-cyclohexyl-N-methyl-1H-pyrazol-3-amine” belongs, have proven to be a class of fascinating and privileged organic tools for the construction of diverse heterocyclic or fused heterocyclic scaffolds . They have been highlighted with diverse applications especially in the field of pharmaceutics and medicinal chemistry . Therefore, the future directions of “5-cyclohexyl-N-methyl-1H-pyrazol-3-amine” could involve further exploration of its potential applications in these fields.
properties
IUPAC Name |
5-cyclohexyl-N-methyl-1H-pyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c1-11-10-7-9(12-13-10)8-5-3-2-4-6-8/h7-8H,2-6H2,1H3,(H2,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIWJJQJUXPIPNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NNC(=C1)C2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-cyclohexyl-N-methyl-1H-pyrazol-3-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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